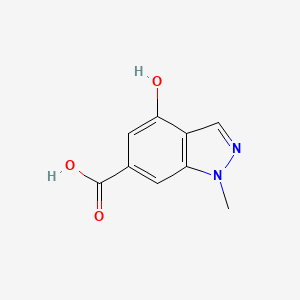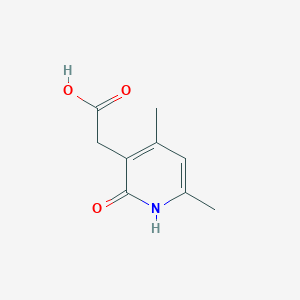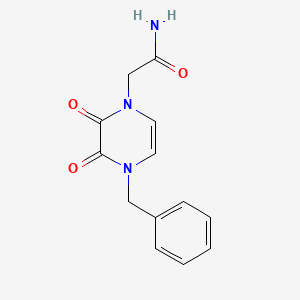![molecular formula C21H19N5O6S B2767250 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-37-0](/img/new.no-structure.jpg)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N5O6S and its molecular weight is 469.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamides, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, vegfr1, and inhibit its activity . This inhibition could prevent the signaling cascade initiated by VEGFR1, thereby affecting the process of angiogenesis .
Biochemical Pathways
The inhibition of VEGFR1 can affect the VEGF signaling pathway, which plays a crucial role in angiogenesis . Angiogenesis is a process that involves the growth of new blood vessels from pre-existing ones, and it is critical for tumor growth and metastasis . Therefore, the inhibition of this pathway could potentially have anti-tumor effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it indeed inhibits VEGFR1 and affects the VEGF signaling pathway, it could potentially have anti-tumor effects by inhibiting angiogenesis . This could result in the reduction of tumor growth and metastasis .
Propriétés
Numéro CAS |
872597-37-0 |
|---|---|
Formule moléculaire |
C21H19N5O6S |
Poids moléculaire |
469.47 |
Nom IUPAC |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Clé InChI |
GVINATNTMCNBIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2767174.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2767183.png)

![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)


